3-Ethyl-2,2,4-trimethylpentan-3-ol
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Overview
Description
3-Ethyl-2,2,4-trimethylpentan-3-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of bromoethane with 2,2,4-trimethylpentane in the presence of ethylmagnesium bromide (Grignard reagent). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 under anhydrous conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-Ethyl-2,2,4-trimethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. Its hydroxyl group can participate in nucleophilic substitution and elimination reactions, affecting biochemical pathways .
Comparison with Similar Compounds
2,2,4-Trimethyl-3-pentanol: Similar structure but lacks the ethyl group.
2,2,4,4-Tetramethyl-3-pentanol: Contains an additional methyl group compared to 3-ethyl-2,2,4-trimethylpentan-3-ol.
Uniqueness: this compound is unique due to its specific arrangement of ethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
66256-41-5 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-ethyl-2,2,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-10(11,8(2)3)9(4,5)6/h8,11H,7H2,1-6H3 |
InChI Key |
CHZVHXPAKQDRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
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